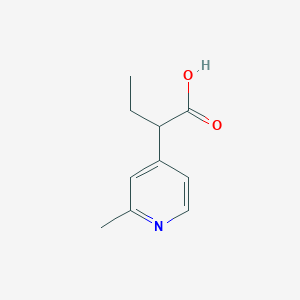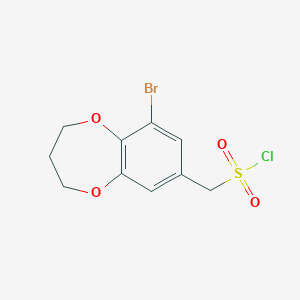![molecular formula C9H11FN2O B13309026 3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine](/img/structure/B13309026.png)
3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine is a chemical compound with the molecular formula C9H11FN2O It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core via an oxygen bridge The fluorine atom is positioned at the 5th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with azetidine-3-ol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 3-(Azetidin-3-yl)-5-methyl-1,2-oxazole hydrochloride
- 2-((Azetidin-3-yloxy)methyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
3-[(Azetidin-3-yloxy)methyl]-5-fluoropyridine is unique due to the presence of both the azetidine ring and the fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the azetidine ring contributes to its rigidity and potential biological activity. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H11FN2O |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
3-(azetidin-3-yloxymethyl)-5-fluoropyridine |
InChI |
InChI=1S/C9H11FN2O/c10-8-1-7(2-11-3-8)6-13-9-4-12-5-9/h1-3,9,12H,4-6H2 |
Clave InChI |
ZJLHAQTZGHXBJR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
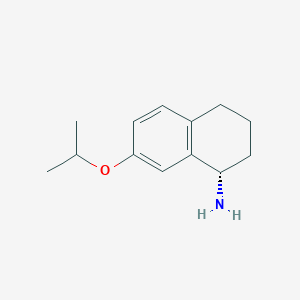
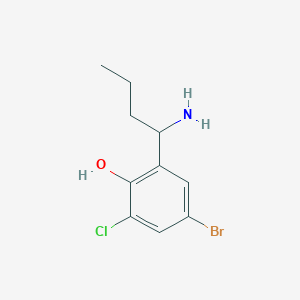

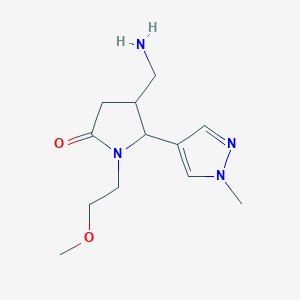
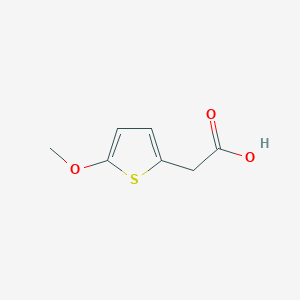
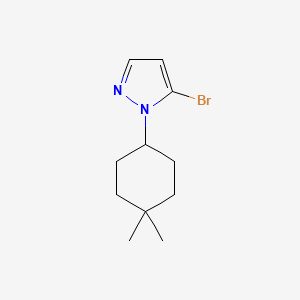
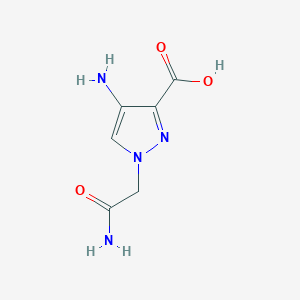
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)

